2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid
Description
2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid is a fluorinated organic compound featuring a pyrrolidine ring linked to a 3-(trifluoromethyl)phenyl group via an acetic acid backbone.
The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic targets, while the pyrrolidine ring introduces conformational rigidity. The acetic acid group allows for salt formation or further functionalization (e.g., esterification, amidation) .
Properties
Molecular Formula |
C13H14F3NO2 |
|---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-5-3-4-9(8-10)11(12(18)19)17-6-1-2-7-17/h3-5,8,11H,1-2,6-7H2,(H,18,19) |
InChI Key |
UULBEMKKYUAIHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Coupling of the Pyrrolidine and Phenyl Groups: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC.
Major Products
Oxidation Products: Depending on the conditions, oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can lead to the formation of alcohols or amines.
Substitution Products: Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways, such as the inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Implications
Heterocycle Variations: Pyrazole vs. Azetidine vs. Pyrrolidine: Azetidine (4-membered ring) introduces greater ring strain, which may affect binding kinetics and metabolic stability .
Functional Group Replacements :
- Hydroxamic Acid vs. Carboxylic Acid : The hydroxamic acid group (Entry 3) improves metal chelation capacity, relevant for enzyme inhibition (e.g., histone deacetylases) .
- Trifluoroacetate Salt : Enhances solubility in polar solvents compared to the free acid form .
Substituent Effects :
- Trifluoromethyl Position : The 3-CF₃ group on the phenyl ring (reference compound) offers steric and electronic effects distinct from analogs with CF₃ on pyridines or pyrazoles .
- Fluorination : Difluorinated pyrrolidine (Entry 4) increases electronegativity and may alter pharmacokinetic properties like half-life .
Biological Activity
2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Chemical Formula : C13H14F3N
- Molecular Weight : 251.25 g/mol
- IUPAC Name : 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid
Research indicates that this compound may interact with various biological targets, influencing several pathways:
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly those involving GABA and glutamate, which are crucial for neuronal excitability and synaptic transmission.
- Ion Channel Interaction : Studies suggest that it may affect voltage-gated sodium and calcium channels, which play a vital role in action potential generation and neurotransmitter release .
- Antioxidant Activity : The compound may exhibit antioxidant properties by upregulating the Nrf2 pathway, contributing to cellular defense against oxidative stress .
Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant properties of related compounds, indicating that modifications in the pyrrolidine structure can enhance efficacy against seizures. For instance, certain derivatives demonstrated significant protection in seizure models, with some compounds achieving over 75% efficacy in preventing seizures in tested animals .
Analgesic Properties
Preliminary findings suggest that the compound may possess analgesic effects. In vitro assays indicated moderate inhibition of pain pathways, potentially through modulation of TRPV1 receptors, which are involved in pain perception .
Study 1: Anticonvulsant Efficacy
In a controlled study assessing various derivatives of pyrrolidine compounds, 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid was evaluated alongside established anticonvulsants. Results showed that specific modifications led to improved efficacy compared to traditional drugs like ethosuximide .
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that it could significantly reduce neuronal cell death induced by oxidative agents, suggesting a protective role against neurodegenerative conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
